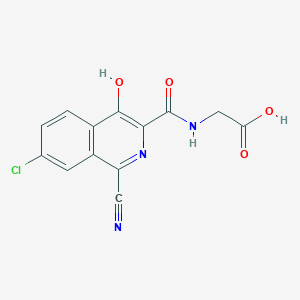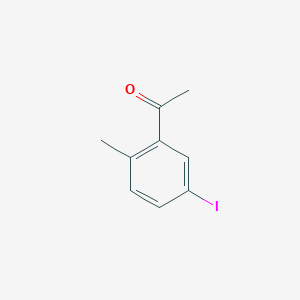
1-(5-Iodo-2-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Iodo-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodo-2-methylphenyl)ethan-1-one typically involves the iodination of 2-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Iodo-2-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: 1-(5-Methoxy-2-methylphenyl)ethan-1-one.
Reduction: 1-(5-Iodo-2-methylphenyl)ethanol.
Oxidation: 1-(5-Iodo-2-methylphenyl)ethanoic acid.
Applications De Recherche Scientifique
1-(5-Iodo-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Iodo-2-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The carbonyl group can also form hydrogen bonds, further affecting its interactions with biological targets.
Comparaison Avec Des Composés Similaires
- 1-(2-Iodo-5-methylphenyl)ethan-1-one
- 1-(3-Iodo-2-methylphenyl)ethan-1-one
- 1-(4-Iodo-2-methylphenyl)ethan-1-one
Comparison: 1-(5-Iodo-2-methylphenyl)ethan-1-one is unique due to the specific positioning of the iodine and methyl groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers. For example, the electronic effects of the substituents can alter the compound’s nucleophilicity and electrophilicity, impacting its behavior in chemical reactions and interactions with biological molecules.
Propriétés
Numéro CAS |
52107-54-7 |
|---|---|
Formule moléculaire |
C9H9IO |
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
1-(5-iodo-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9IO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |
Clé InChI |
YYWVZKZBBWUKDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)I)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


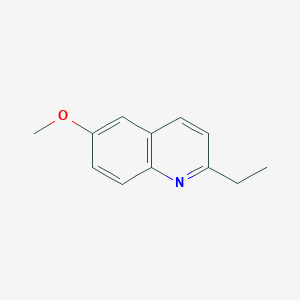


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)
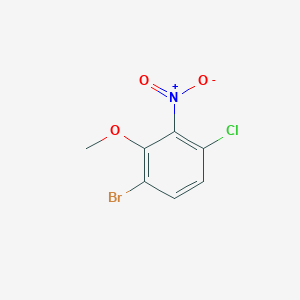
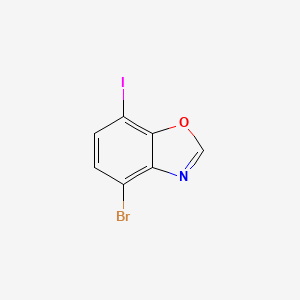
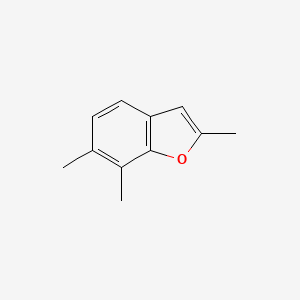
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
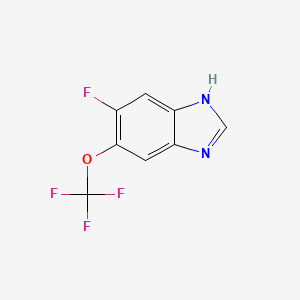
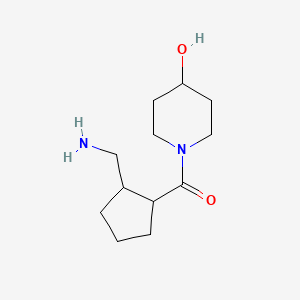
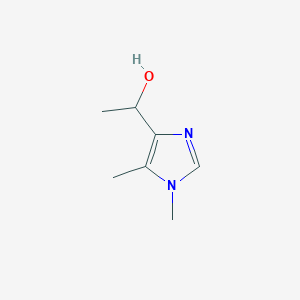
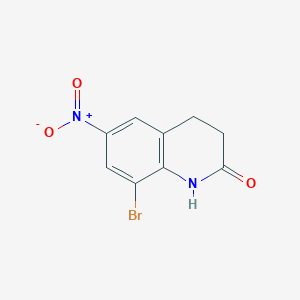
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
